(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound characterized by its unique thiazolo-triazine structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
(2E)-6-benzyl-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Properties
Molecular Formula |
C21H19N3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2E)-6-benzyl-2-[(E)-3-phenylprop-2-enylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H19N3O2S/c25-19-17(14-16-10-5-2-6-11-16)23-24-20(26)18(27-21(24)22-19)13-7-12-15-8-3-1-4-9-15/h1-13,17,21,23H,14H2,(H,22,25)/b12-7+,18-13+ |
InChI Key |
ZGVAEGZWHZTFHY-NTIJCTKGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)/C(=C\C=C\C4=CC=CC=C4)/S3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)C(=CC=CC4=CC=CC=C4)S3 |
Origin of Product |
United States |
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